![molecular formula C20H26N4O4 B6596421 Suprastat CAS No. 90093-40-6](/img/structure/B6596421.png)
Suprastat
Overview
Description
Scientific Research Applications
HDAC6 Inhibition in Cancer Treatment
Suprastat, designed using in silico simulations, is a novel selective inhibitor of histone deacetylase 6 (HDAC6), a therapeutic approach for cancers. This inhibitor demonstrates subnanomolar HDAC6 inhibitory potency and significant selectivity over other HDAC isoforms. Notably, this compound, in combination with anti-PD1 immunotherapy, enhances anti-tumor immune response in melanoma models by reducing pro-tumoral M2 macrophages and increasing anti-tumor CD8+ effector and memory T-cells (Noonepalle et al., 2020).
Application in Photovoice for Indigenous Research
This compound is involved in community-based participatory research, particularly in the context of Photovoice methodology. This method uses participant-employed photography and dialogue for social change, with a focus on Indigenous communities and health and environment issues. It is effective in balancing power, fostering trust, building capacity, and responding to cultural preferences (Castleden & Garvin, 2008).
Light Harvesting in Supramolecular Systems
This compound is relevant in the development of optimal light-harvesting (supra)molecular systems and materials, inspired by natural photosynthetic organisms. It contributes to the design of artificial light-harvesting devices, highlighting the role of quantum chemical tools in this field (Curutchet & Mennucci, 2017).
Light-Responsive Molecular Architectures
The study of (supra)molecular-based architectures with light-activated functionalities involves this compound. These systems have potential applications in technology, showcasing the significance of light-matter interactions at the nanoscale (Baroncini et al., 2019).
Supramolecular Chemistry on Solid Surfaces
This compound is applied in supramolecular chemistry on solid surfaces, an area exploring the fundamental aspects of self-assembly and the development of new materials with potential technological applications. The unique features of this environment and the utilization of scanning probe microscopies are significant in this research (Mali et al., 2017).
Development of Metacompetencies in University Students
This compound plays a role in developing metacompetencies in university students, particularly through research work in foreign languages. This involves enhancing academic writing skills and public scientific presentation abilities at an international level (Komkova et al., 2020).
Electronically Transduced Molecular Functions
The use of molecular, macromolecular, and biomolecular substances in organizing signal-activated, electronically transduced molecular architectures on electrode surfaces is another application of this compound. This involves photonic, electronic, magnetic, and chemical stimuli to trigger switchable functions (Shipway & Willner, 2001).
Mechanism of Action
Suprastat acts as an HDAC6 inhibitor. HDAC6 is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDAC6, this compound prevents this deacetylation, leading to a more relaxed DNA structure and promoting gene transcription .
properties
IUPAC Name |
4-[[[4-(aminomethyl)phenyl]carbamoyl-(4-hydroxybutyl)amino]methyl]-N-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c21-13-15-5-9-18(10-6-15)22-20(27)24(11-1-2-12-25)14-16-3-7-17(8-4-16)19(26)23-28/h3-10,25,28H,1-2,11-14,21H2,(H,22,27)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGFHYHEAEHGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)N(CCCCO)CC2=CC=C(C=C2)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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